2-(Azetidin-3-ylmethoxy)-5-bromo-3-methylpyridine hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(Azetidin-3-ylmethoxy)-5-bromo-3-methylpyridine hydrochloride is a chemical compound that belongs to the class of azetidines. Azetidines are four-membered nitrogen-containing heterocycles known for their presence in various natural products and their use in pharmaceutical development due to their unique structural and pharmacokinetic properties .
Vorbereitungsmethoden
The synthesis of 2-(Azetidin-3-ylmethoxy)-5-bromo-3-methylpyridine hydrochloride can be achieved through several synthetic routes. One common method involves the aza Paternò–Büchi reaction, which is a [2 + 2] photocycloaddition reaction between an imine and an alkene component . This reaction is known for its efficiency in synthesizing functionalized azetidines. Another method involves the aza-Michael addition of NH-heterocycles with methyl 2-(azetidin-3-ylidene)acetates . Industrial production methods typically involve these synthetic routes, optimized for large-scale production.
Analyse Chemischer Reaktionen
2-(Azetidin-3-ylmethoxy)-5-bromo-3-methylpyridine hydrochloride undergoes various chemical reactions, including:
Substitution Reactions: Common reagents include nucleophiles such as amines and thiols.
Oxidation and Reduction Reactions: These reactions can modify the oxidation state of the compound, leading to different functional groups and derivatives.
Cross-Coupling Reactions: The Suzuki–Miyaura cross-coupling reaction is commonly used to introduce various substituents onto the azetidine ring.
Wissenschaftliche Forschungsanwendungen
2-(Azetidin-3-ylmethoxy)-5-bromo-3-methylpyridine hydrochloride has a wide range of scientific research applications:
Wirkmechanismus
The mechanism of action of 2-(Azetidin-3-ylmethoxy)-5-bromo-3-methylpyridine hydrochloride involves its interaction with specific molecular targets and pathways. The azetidine ring is known to enhance the compound’s stability and bioavailability, making it an effective pharmacophore in drug development . The exact molecular targets and pathways depend on the specific application and the derivatives of the compound being studied.
Vergleich Mit ähnlichen Verbindungen
2-(Azetidin-3-ylmethoxy)-5-bromo-3-methylpyridine hydrochloride can be compared with other azetidine-containing compounds, such as:
These compounds share similar structural features but differ in their substituents and functional groups, leading to variations in their chemical and biological properties. The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct pharmacokinetic and pharmacodynamic characteristics.
Eigenschaften
Molekularformel |
C10H14BrClN2O |
---|---|
Molekulargewicht |
293.59 g/mol |
IUPAC-Name |
2-(azetidin-3-ylmethoxy)-5-bromo-3-methylpyridine;hydrochloride |
InChI |
InChI=1S/C10H13BrN2O.ClH/c1-7-2-9(11)5-13-10(7)14-6-8-3-12-4-8;/h2,5,8,12H,3-4,6H2,1H3;1H |
InChI-Schlüssel |
FWZNKHWVXFWKAK-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC(=CN=C1OCC2CNC2)Br.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.